The primary mechanism involves a direct and high-affinity interaction with the tubulin heterodimer, the building block of microtubules.
Key experimental findings and methodologies that elucidate this compound's action are summarized below.
| Study System | Key Experimental Approach | Core Finding on Microtubule Polymerization |
|---|---|---|
| Haemanthus endosperm cells [1] | Immunogold staining of microtubules (MTs) after this compound treatment | 1.0×10⁻⁷ M this compound depolymerized existing MTs and prevented new MT formation at all mitotic stages. |
| Cultured Rosa cells [1] | Turbidimetry, electron microscopy, and polymer sedimentation analysis of tubulin in vitro | Inhibited taxol-induced tubulin polymerization (K_i: 2.59×10⁻⁶ M); binding affinity (K_app): 1.19×10⁵ M⁻¹. |
| Arabidopsis roots [2] [3] | Whole-mount tubulin immunolabeling and confocal microscopy after drug treatment | Cortical microtubules were depolymerized, confirming disruption of the interphase cytoskeleton. |
Beyond the core mechanism, research reveals additional cellular impacts and research applications:
The disruption of microtubule dynamics triggers a cascade of detrimental effects in plant cells, ultimately inhibiting growth. This pathway can be summarized as follows:
This diagram illustrates how the primary mechanism of tubulin binding leads to broad cellular dysfunction.
Oryzalin exerts its effect by binding to α-tubulin, specifically at a site beneath the H1-S2 loop, which disrupts protofilament interactions and prevents microtubule polymerization [1] [2]. This binding is selective for protozoan tubulin due to key amino acid differences in the binding site; vertebrate tubulin has a low affinity for dinitroanilines, which accounts for the compound's selective toxicity against parasites and its minimal effects on host cells [1] [2]. This mechanism is shared across other protozoan parasites, including Leishmania and Trypanosoma [2] [3].
This compound selectively binds protozoan tubulin, disrupting microtubule function.
Systematic modifications of the this compound structure have identified features critical for anti-parasitic activity. The core structure consists of a dinitrobenzene ring with substitutions at the 4-position (typically a sulfonamide or amine) and the 1-position (alkyl or aryl amino groups) [1].
The table below summarizes the activity of key this compound analogs against Toxoplasma gondii [1].
| Compound | R1 | R2 | X | Y | Z | IC₅₀ vs T. gondii (μM) |
|---|---|---|---|---|---|---|
| This compound (6i) | -CH₂CH₂CH₃ | -CH₂CH₂CH₃ | -NO₂ | -SO₂NH₂ | -H | ~0.05 [2] |
| 18b | -CH₂CH₂CH₃ | -CH₂CH₂CH₃ | -NO₂ | -NH₂ | -CF₃ | 0.036 |
| 6a | -Ph | -CH₂Cl | -NO₂ | -SO₂NH₂ | -H | 0.85 |
| Dinitramine (18a) | -CH₂CH₃ | -CH₂CH₃ | -NO₂ | -NH₂ | -CF₃ | Data in [1] |
| GB-II-5 | -Ph | -CH₂CH₂CH₃ | -NO₂ | -SO₂NH₂ | -H | >10 (vs T. gondii) [2] |
Key SAR insights from the data include:
Standardized assays are essential for evaluating compound activity and mechanism. Here are key methodologies from the literature.
The plaque assay is used to determine the concentration that inhibits parasite replication by 50% (IC₅₀) [1].
Immunofluorescence microscopy (IFA) is used to visualize the direct effect of compounds on parasite microtubules [1].
In vitro tubulin polymerization assays provide direct evidence of target engagement [3].
This compound analogs represent a promising class of selective antimitotic agents for treating neglected parasitic diseases [1] [3]. The primary challenge for their development as therapeutics is optimizing pharmacokinetic properties, particularly water solubility, to improve in vivo efficacy [3]. Strategies like formulating this compound in lipid nanoparticles have been explored to enhance bioavailability and reduce toxicity [3].
The table below summarizes the core quantitative data on oryzalin's properties for in vitro applications.
| Property | Details & Quantitative Data | Context & Recommendations |
|---|---|---|
| General Solubility | Sparingly soluble in water [1]. | Necessitates use of organic solvents for stock solution preparation. |
| Common Solvents | DMSO is most common [1]. Ethanol or DMSO-water mixtures are also used [1]. | Ensates complete dissolution for accurate dosing. |
| Stock Solution Concentration | Typical range: 1,000 - 10,000 mg/L (1 - 10 g/L) [1]. | A 10 g/L stock is standard; example: 1 g this compound in DMSO to 100 mL final volume [1]. |
| Working Concentration | Highly species-dependent; commonly explored range: 0.1 - 10 mg/L in culture media [1]. | Requires empirical optimization; start low and increase incrementally [1]. |
| Solution Stability & Storage | Stock solutions: Several months stable at 4°C in amber glass [1]. Dry powder: Stable in cool, dry place, protected from light and oxidizing agents [1]. | Filter sterilization is recommended over autoclaving to avoid potential heat-induced degradation [1]. |
The following workflow details the standard laboratory procedure for preparing a filter-sterilized this compound stock solution.
The long-debated binding site for oryzalin on α-tubulin has been elucidated through modern computational and structural biology techniques. Research now strongly suggests that this compound binds to the same site as the natural product pironetin, a known tubulin polymerization inhibitor [1].
The table below summarizes the key characteristics of the proposed this compound-binding site.
| Feature | Description |
|---|---|
| Location | Pironetin site on the α-tubulin core [1]. |
| Key Interactions | Dipropylamine chain interacts with a hydrophobic pocket; sulfonamide group forms hydrogen bonds at the site entrance [1]. |
| Key Evidence | Most mutations in Toxoplasma gondii α-tubulin that confer this compound resistance are located within this site [1]. |
This binding site model effectively explains the compound's selectivity. Susceptible organisms (like plants and protozoan parasites) have specific, smaller amino acids at critical positions (e.g., Valine or Isoleucine at position 202), which allow this compound to bind. In contrast, non-susceptible organisms (like mammals and nematodes) often have a bulkier Phenylalanine residue at this position, which sterically hinders this compound binding and confers natural resistance [1].
Specific point mutations in α-tubulin can lead to high-level this compound resistance by reducing the drug's binding affinity or altering protein flexibility. The following table details the mechanistic effects of key resistance mutations identified in Toxoplasma gondii α-tubulin [1] [2].
| Mutation | Proposed Mechanism of Resistance |
|---|---|
| L136F | Significantly decreases ORY binding affinity [2]. |
| V202F | Introduces a bulky side chain that sterically hinders ORY binding [1] [2]. |
| T239I | Diminishes local flexibility of the α-tubulin protein [2]. |
| V252L | Diminishes local flexibility of the α-tubulin protein [2]. |
| R243S | Reduces protein stability by disrupting a key salt bridge interaction with E27, leading to binding site closure [2]. |
The diagram below illustrates the workflow for identifying the this compound-binding site and validating it through resistance mutation analysis.
The following are key experimental methodologies used to characterize the interaction between this compound and tubulin.
This classic assay directly measures this compound's inhibitory effect.
These experiments quantify the physical interaction between this compound and tubulin.
This method identifies if different herbicides share the same binding site.
Beyond its use as a herbicide and antiparasitic agent, this compound's ability to disrupt microtubule assembly is exploited in plant biotechnology to artificially induce polyploidy. By inhibiting microtubule formation during mitosis, this compound prevents chromosome segregation, resulting in cells with doubled chromosome sets (polyploidy). This is used to create new plant lines with desirable traits, such as larger organs and potentially higher yields of secondary metabolites in medicinal plants like borage (Borago officinalis) [6].
Oryzalin is a dinitroaniline herbicide that targets the cytoskeleton by inhibiting microtubule assembly. Microtubules, composed of α- and β-tubulin heterodimers, are critical for cell division, intracellular transport, and cell shape maintenance in plants [1].
The following table summarizes key quantitative data on this compound's interaction with plant tubulin and its effects in experimental systems.
| Parameter | Value | Experimental Context | Source |
|---|---|---|---|
| Apparent Inhibition Constant (K(_i)) | (2.59 \times 10^6) M | Inhibition of taxol-induced microtubule polymerization in Rosa sp. tubulin, 24°C [3] | |
| Apparent Affinity Constant (K(_{app})) | (1.19 \times 10^5) M(^{-1}) | Binding of [(^{14})C]this compound to Rosa sp. tubulin, pH 7.1, 24°C [3] | |
| Molar Ratio for Max. Inhibition | ~1:1 (this compound:tubulin) | Taxol-induced polymerization of Rosa sp. tubulin [3] | |
| Critical Concentration for MT Disruption | (1.0 \times 10^{-7}) M | Depolymerized microtubules in Haemanthus endosperm cells [3] | |
| Working Concentration (In Vitro) | 0.1 - 10 mg/L | Typical range for plant tissue culture applications [5] | |
| Polyploidy Induction (In Vitro Nodes) | 5 µM for 12-48 h | Effective treatment for chromosome doubling in Rosa rugosa [6] |
Resistance to dinitroaniline herbicides like this compound can occur through two primary mechanisms:
This method measures this compound's direct effect on microtubule assembly [3].
Workflow for in vitro tubulin polymerization assay.
This compound is widely used to induce polyploidy by disrupting the mitotic spindle [6] [7] [5].
Workflow for inducing polyploidy in plants using this compound.
Artificial polyploidization using antimitotic agents like this compound has emerged as a powerful biotechnological tool for plant enhancement, particularly for medicinal species important in drug discovery and development. This compound (3,5-dinitro-N⁴,N⁴-dipropylsulfanilamide) is a dinitroaniline herbicide that induces polyploidy by binding to plant tubulin and disrupting microtubule polymerization during mitosis, preventing chromosome segregation and resulting in whole-genome duplication [1] [2]. Compared to traditional colchicine, this compound offers significant advantages including higher affinity for plant tubulins, effectiveness at lower concentrations, and reduced toxicity to humans and animals, making it particularly suitable for pharmaceutical crop improvement [3] [2] [4].
The following diagram illustrates the core workflow for this compound-induced in vitro polyploidy establishment:
Successful polyploid induction begins with appropriate explant selection:
Two primary application methods have proven effective:
The table below summarizes successful this compound treatment parameters across diverse medicinal and ornamental species:
Table 1: Species-Specific this compound Treatment Parameters for Polyploid Induction
| Plant Species | Explant Type | This compound Concentration | Exposure Duration | Induction Efficiency | Key Morphological Changes | Citation |
|---|---|---|---|---|---|---|
| Cannabis sativa (Machine learning-optimized) | Nodal segments | 32.98 µM | 17.92 hours | 93.75% tetraploid | Larger leaves, increased vigor | [8] |
| Lysimachia xiangxiensis (Optimal treatment) | Stem segments | 0.001% (w/v) ~22.7 µM | 4 days | Up to 100% | Larger, thicker leaves; longer vines | [5] |
| Melissa officinalis (Highest induction) | Nodal segments | 40 µM | 24 hours | 8% | Larger leaves, higher chlorophyll | [4] |
| Mentha spicata | In vitro shoots | Not specified | Not specified | Significant | Superior morphology, enhanced essential oils | [9] |
| Allium hirtifolium (Persian shallot) | Basal plate | 0.001% (w/v) ~22.7 µM | 8 hours | 45.5% | Larger stomata, higher phytochemicals | [7] |
| Borago officinalis | Immature zygotic embryos | Not specified | Not specified | Stable tetraploids | Thicker, darker leaves; increased trichomes | [1] |
| Callisia fragrans | Not specified | Not specified | Not specified | Confirmed tetraploids | Enhanced metabolite accumulation | [10] |
Successful polyploid induction requires balancing multiple parameters:
Concentration-Exposure Relationship: Generally, lower concentrations require longer exposures while higher concentrations need shorter durations to minimize toxicity [5] [3]. One study noted an inverse relationship between survival rates and polyploid induction efficiency [3].
Species-Specific Optimization: Optimal parameters vary significantly by species and even genotype, necessitating empirical optimization [2] [8]. Machine learning approaches can dramatically improve optimization efficiency [8].
Treatment Environment: Dark incubation during treatment may enhance this compound stability and efficacy [5].
Multiple confirmation techniques should be employed:
Successful polyploid induction typically produces:
Polyploidization often significantly enhances production of valuable secondary metabolites:
This compound-mediated in vitro polyploid induction represents a highly effective, relatively safe method for enhancing medicinal plants for pharmaceutical applications. Successful implementation requires careful attention to species-specific optimization of concentration and exposure parameters, followed by rigorous ploidy verification. The resulting polyploids frequently exhibit not only improved morphological characteristics but also significantly enhanced production of valuable secondary metabolites, making this technique particularly valuable for drug discovery and development from plant sources.
Oryzalin, a dinitroaniline herbicide, has emerged as a highly effective and less cytotoxic alternative to colchicine for inducing polyploidy in plants. Its mechanism of action involves binding to plant tubulin and disrupting microtubule polymerization during mitosis, thereby preventing chromosome segregation and leading to genome duplication [1] [2]. This document provides a detailed technical summary of effective this compound concentrations, application protocols, and expected outcomes based on recent scientific literature, aimed at supporting research and development activities.
The optimal concentration and exposure duration for this compound treatment vary significantly across species and explant types. The following table summarizes successful protocols from recent studies.
Table 1: Effective this compound Treatment Parameters for Chromosome Doubling in Various Plant Species
| Plant Species | Explants Used | This compound Concentration | Exposure Duration | Key Outcomes | Source |
|---|---|---|---|---|---|
| Rosa (Rose) | Shoot tips, thin (1mm) nodal sections | 5 µM, 15 µM | 1 to 14 days | Highest tetraploid frequency (66%) with 5 µM for 1 day on nodal sections. | [1] |
| Solanum (Potato) species | Apical buds | 28.8 µM | 24 hours (aqueous dip) | Mean yield of 4.1 tetraploid plants per 10 treated buds. High chimaera frequency (50-100%). | [3] |
| Borago officinalis (Borage) | Immature zygotic embryos | Protocol details not fully specified in abstract. | In vitro | Successful induction of stable tetraploids verified by flow cytometry. | [2] |
| Callisia fragrans | Not specified in abstract | Protocol details not fully specified in abstract. | In vitro | Successful creation of polyploids with enhanced metabolic profiles. | [4] |
| Lysimachia xiangxiensis | Stem segments | 0.001% - 0.003% (w/v) (~12 - 36 µM*) | 2 to 6 days | Optimal scheme: 0.001% for 4 days, resulting in 100% induction rate. | [5] |
Note: *Conversion based on this compound molecular weight of 346.35 g/mol.
This section outlines a generalized and adaptable protocol for in vitro this compound-induced chromosome doubling, synthesized from the methodologies cited above.
Induced polyploidy typically results in a range of phenotypic and physiological changes, often referred to as the "gigas" effect.
Table 2: Common Traits Observed in this compound-Induced Polyploids Compared to Diploid Progenitors
| Trait Category | Common Effect of Polyploidy | Specific Examples |
|---|---|---|
| Morphology | Thicker, darker green leaves; Increased leaf breadth/length ratio; Larger but fewer stomata; Longer or shorter internodes; Increased petal number. | Rosa: Doubled petal number, darker leaves [1]. Lysimachia: Larger, thicker leaves [5]. |
| Physiology & Metabolism | Enhanced photosynthetic capacity; Altered secondary metabolite production; Improved pollen viability (in some species). | Callisia: Enhanced antioxidant and anti-inflammatory metabolites [4]. Lysimachia: Higher chlorophyll content, net photosynthesis [5]. Rosa: Increased pollen viability [1]. |
The following diagram summarizes the entire experimental workflow, from explant preparation to the final confirmation of stable polyploid plants.
This compound is a potent and efficient agent for inducing polyploidy across a wide range of plant species. Successful application requires careful optimization of explant type, this compound concentration, and exposure duration. Key challenges include managing treatment toxicity and resolving chimaerism in initial regenerants.
The induction of polyploidy can lead to significant improvements in desirable agronomic and physiological traits, such as enhanced biomass, stress tolerance, and increased production of valuable secondary metabolites [2] [4]. This makes this compound-induced chromosome doubling a powerful biotechnological tool in plant breeding, functional genomics research, and the development of improved cultivars for pharmaceutical and nutraceutical industries.
Polyploidy, the condition whereby organisms possess more than two complete sets of chromosomes, represents a powerful biotechnological tool for enhancing agronomically important traits in medicinal plants. This phenomenon is widely prevalent in cultivated crops, with approximately 40% of agricultural species being polyploids, presumably due to desirable phenotypic implications including larger leaves, flowers, and fruits [1]. In pharmaceutical applications, polyploidy induction has gained significant attention for its potential to enhance secondary metabolite production in medicinal species, thereby increasing the yield of bioactive compounds for drug development and nutraceutical applications [1] [2]. Artificial tetraploid induction can alter morphological, physiological, and biochemical characteristics, potentially leading to improved biomass accumulation and changes in the production of valuable pharmaceutical compounds.
The application of antimitotic agents such as oryzalin has revolutionized polyploidy induction in medicinal species, offering a more efficient and less toxic alternative to traditional colchicine treatment [3]. This compound (3,5-dinitro-N4,N4-dipropylsulfanilamide), a dinitroaniline herbicide, induces polyploidy by binding to tubulin subunits and disrupting microtubule polymerization during cell division, thereby preventing chromosomal segregation and resulting in genome duplication [3]. This mechanism occurs at significantly lower concentrations than required with colchicine, reducing phytotoxicity while maintaining high induction efficiency [3]. Recent advances in in vitro polyploidization techniques have enabled researchers to optimize these protocols for various medicinal species, including Cannabis sativa, Humulus lupulus, Borago officinalis, and Astragalus membranaceus [1] [4] [3].
Table 1: Comparison of Antimitotic Agents for Polyploid Induction
| Agent | Mechanism of Action | Effective Concentration | Toxicity Concerns | Efficiency Range |
|---|---|---|---|---|
| This compound | Binds to tubulin, disrupts microtubule assembly | 1-100 µM (species-dependent) | Lower toxicity, preferred for in vitro work | 12-94% across species |
| Colchicine | Binds to tubulin, prevents spindle formation | 0.01-1.0% (w/v) | High toxicity, carcinogenic potential | 10-85% across species |
| Amiprophos-methyl | Microtubule depolymerization | 5-50 µM | Moderate toxicity | 15-75% across species |
This compound exerts its antimitotic effect through specific binding to plant tubulin, effectively disrupting the dynamic assembly and disassembly of microtubule structures during cell division. Unlike colchicine, which exhibits lower affinity for plant tubulin, this compound demonstrates enhanced specificity for plant microtubule systems, allowing for effective polyploidization at micromolar concentrations that are approximately 100-fold lower than those required for colchicine [3]. This specific binding affinity results in the depolymerization of spindle microtubules during mitosis, preventing the formation of functional spindle fibers necessary for chromosomal segregation at anaphase. The consequence is failed cytokinesis and the production of tetraploid cells with duplicated chromosome sets [1] [3].
The cellular events following this compound exposure follow a predictable sequence beginning with microtubule disruption during metaphase, leading to chromosome duplication without cell division, and resulting in tetraploid cell formation. This process is particularly effective in meristematic tissues where active cell division occurs [1]. However, a significant challenge in tetraploid induction lies in the multicellular nature of meristems, where not all cells respond uniformly to antimitotic agents, potentially leading to chimeric mixoploids containing both diploid and tetraploid cells [1]. These mixoploids often exhibit instability and may revert to the diploid state over time, complicating the establishment of stable tetraploid lines [1]. Optimization of both This compound concentration and exposure duration is therefore critical to maximize tetraploid induction while minimizing mixoploid formation.
Recent research has identified species-specific optimal parameters for this compound-mediated tetraploid induction, with significant variations observed across different medicinal plants. The table below summarizes the optimized conditions for several species investigated in current literature, providing researchers with validated starting points for protocol development.
Table 2: Species-Specific Optimized this compound Treatment Parameters
| Plant Species | Optimal Concentration (µM) | Optimal Exposure Time | Efficiency (%) | Reference |
|---|---|---|---|---|
| Cannabis sativa | 32.98 µM | 17.92 hours | 93.75% | [1] |
| Humulus lupulus (clone 72) | 5-10 µM | 2 weeks (continuous) | Highest efficiency | [4] |
| Humulus lupulus (irrigation method) | 10-20 µM | 24-48 hours | High efficiency | [4] [5] |
| Borago officinalis | Range tested: 1-100 µM | 12-48 hours | Not specified | [3] |
| Astragalus membranaceus | Range tested: 5-50 µM | 6-48 hours | Genotype-dependent | [2] |
Advanced optimization approaches have incorporated machine learning algorithms to predict optimal treatment conditions. For instance, in cannabis, a probabilistic neural network (PNN) combined with a genetic algorithm (GA) determined that the optimal conditions for tetraploid induction were 32.98 µM this compound for 17.92 hours, resulting in 93.75% tetraploid induction with the remaining 6.25% identified as mixoploids [1]. This represents a significant improvement over traditional factorial experimental designs, which require testing numerous treatment combinations and may still miss optimal parameters [1].
The successful induction of tetraploids begins with the establishment of sterile in vitro cultures capable of vigorous growth and regeneration. The following protocol outlines the standardized methodology for explant preparation and micropropagation applicable to most medicinal species:
Explant Selection and Sterilization: Select young nodal segments or axillary buds from vigorously growing mother plants. Surface sterilize using 70% ethanol for 45-60 seconds, followed by treatment with 20% commercial bleach (approximately 1% sodium hypochlorite) with a few drops of Tween-20 for 15-20 minutes with gentle agitation [3]. Rinse explants thoroughly with sterile distilled water (3-5 times) to ensure complete removal of sterilizing agents [3] [2].
Culture Initiation and Multiplication: Place sterilized explants on Murashige and Skoog (MS) medium or MS van der Salm modification (MSvdSM) for species requiring enhanced iron availability [3]. Supplement media with 30 g·L⁻¹ sucrose and 8 g·L⁻¹ agar, with pH adjusted to 5.8-6.0 before autoclaving [3] [2]. Maintain cultures at 25±2°C under a 16-hour photoperiod with LED lighting (2000-3000 lux) [6]. Subculture every 4-6 weeks to maintain vigorous growth until sufficient explant material is available for polyploidization experiments.
Preculture Optimization: For adventitious bud regeneration systems, preculture explants for 5 days on differentiation media before this compound treatment. Studies in Acacia melanoxylon demonstrated that the 5th day of preculture showed the highest G2/M-phase cell content in adventitious bud primordia, significantly enhancing tetraploid induction efficiency [6].
The following workflow diagram illustrates the complete experimental procedure for this compound-mediated tetraploid induction:
Two primary approaches have been successfully employed for this compound application in tetraploid induction, each with specific advantages for different experimental systems:
Solid Medium Incorporation Method: Prepare culture medium containing the optimized this compound concentration (typically 5-50 µM, species-dependent). Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution, then dilute to the desired concentration in the culture medium before autoclaving [4]. Inoculate precultured explants onto the this compound-containing medium and incubate for the predetermined exposure period. For Humulus lupulus, cultivation of nodal segments on medium containing 1, 5, and 10 µM this compound for 2 weeks successfully induced tetraploids without mixoploid formation [4] [5].
Liquid Irrigation Method: Prepare sterile this compound solutions in liquid culture medium at concentrations typically ranging from 10-100 µM. Carefully apply the solution to directly irrigate nodal segments or other explant materials for 24-48 hours [4]. Following treatment, thoroughly rinse explants with sterile liquid medium to remove residual this compound, then transfer to regeneration medium without antimitotic agents. This method proved effective for Humulus lupulus tetraploid induction using 10 and 20 µM this compound for 24 and 48 hours, respectively [4] [5].
Following either treatment method, transfer explants to This compound-free regeneration medium for recovery and development of adventitious buds. The specific composition of regeneration media varies by species but typically includes cytokinins such as 6-BA (0.5-1.5 mg/L) combined with auxins like IAA (0.05-0.15 mg/L) and NAA (0.1-0.3 mg/L) to promote shoot organogenesis [6].
Successful tetraploid induction typically manifests through characteristic morphological alterations collectively known as the "gigas effect" (giant characteristics). Tetraploid plants of various medicinal species consistently demonstrate increased leaf size, thicker and darker green leaves, and enhanced overall plant vigor compared to their diploid counterparts [1] [3]. In cannabis, for instance, tetraploid plants produced leaves with nearly triple the leaf area (239.77 ± 5.24 mm²) compared to diploid (77.18 ± 4.90 mm²) or mixoploid (86.04 ± 6.88 mm²) plants [1]. Similar patterns were observed for terminal leaflet length, which approximately doubled in tetraploid cannabis plants (31.42 ± 1.92 mm) compared to diploids (12.86 ± 2.19 mm) [1].
Additional morphological changes commonly observed in tetraploid plants include:
These morphological changes are not merely cosmetic; they frequently correlate with enhanced biomass production and potentially increased yields of valuable secondary metabolites in medicinal species [1] [2].
At the cellular level, tetraploid plants exhibit distinctive features that provide preliminary verification of successful chromosome doubling:
Stomatal Morphometrics: Tetraploid plants consistently display significantly enlarged stomata with reduced stomatal density compared to diploid counterparts. This inverse relationship between stomatal size and density serves as a reliable, non-destructive indicator of polyploidy [3] [6] [7]. In Borago officinalis, microscopic analysis revealed substantially larger stomatal guard cells in tetraploid lines alongside decreased stomatal density per unit leaf area [3].
Leaf Anatomy Alterations: Cross-sectional analysis of tetraploid leaves shows expanded vascular tissues and altered mesophyll organization compared to diploid plants. These anatomical changes contribute to enhanced photosynthetic capacity and may influence transport of bioactive compounds [3].
Cell Wall Remodelling: Immunofluorescence studies in Borago officinalis revealed distinct patterns of cell wall remodelling in tetraploid tissues, with altered distribution of pectic epitopes (homogalacturonan and rhamnogalacturonan I) compared to diploid plants [3]. These structural changes at the cellular level directly influence tissue mechanics and organ development in tetraploid plants.
Flow cytometry represents the gold standard for rapid, accurate ploidy verification in polyploid induction studies. The following protocol outlines the standardized methodology for ploidy determination:
Sample Preparation: Collect approximately 0.5 cm² of young leaf tissue from putative tetraploid and control diploid plants. Chop tissue finely with a sharp razor blade in 1 mL of ice-cell Otto I buffer (0.1 M citric acid, 0.5% Tween 20) [4] [3]. Filter the homogenate through a 30-50 μm nylon mesh to remove debris and collect the nuclear suspension.
Staining and Analysis: Add Otto II buffer (0.4 M Na₂HPO₄·12H₂O) containing propidium iodide (50 μg/mL) and RNase A (50 μg/mL) to the nuclear suspension. Incubate in darkness for 30-60 minutes before analysis [4] [3]. Use diploid reference samples as internal standards to establish baseline fluorescence peaks. Tetraploid samples will demonstrate approximately double the fluorescence intensity of diploid controls, indicating doubled DNA content [4] [3].
For definitive confirmation of tetraploidy, chromosome counting provides direct visual evidence of chromosome duplication:
Polyploidization can significantly alter gene expression patterns, particularly for genes involved in secondary metabolite biosynthesis. Reverse transcription quantitative PCR (RT-qPCR) provides insights into these transcriptional changes:
The induction of tetraploidy via this compound treatment represents a powerful biotechnological tool for enhancing pharmaceutical traits in medicinal plants. Optimized protocols have been established for multiple species, with success rates exceeding 90% in some systems [1]. The resulting tetraploid lines consistently demonstrate morphological enhancements including larger leaves, increased biomass, and altered anatomical features that may contribute to improved production of valuable secondary metabolites [1] [3] [2].
Beyond immediate morphological improvements, tetraploid induction can significantly alter gene expression profiles and potentially enhance the production of bioactive compounds with pharmaceutical relevance [2]. In Astragalus membranaceus, artificial tetraploidy led to significant upregulation of genes involved in flavonoid biosynthesis, suggesting potential for enhanced production of immunomodulatory compounds [2]. Similarly, tetraploid Cannabis sativa may exhibit altered cannabinoid profiles, although this requires further investigation [1].
For pharmaceutical development, tetraploid medicinal plants offer promising avenues for improved yields of active constituents, potentially reducing production costs and enhancing sustainability of plant-derived therapeutics. The protocols outlined in this document provide researchers with comprehensive methodologies for implementing this compound-mediated tetraploid induction across diverse medicinal species, supporting ongoing efforts to optimize production of plant-based pharmaceuticals.
Oryzalin (3,5-dinitro-N4,N4-dipropylsulfanilamide) is a dinitroaniline herbicide that functions as a potent microtubule-disrupting agent in plant tissue culture [1] [2].
The following diagram illustrates this core mechanism and its outcome in tissue culture.
For laboratory use, this compound requires specific preparation due to its physical properties.
Working concentrations of this compound are highly dependent on the plant species, explant type, and treatment duration. A general range of 0.1 to 10 mg/L (approximately 0.3 to 30 µM) is common for in vitro treatments, but optimization is required [1].
The table below summarizes effective this compound treatment parameters from recent research.
| Plant Species | Application Context | Effective Concentration | Treatment Duration | Key Outcomes |
|---|---|---|---|---|
| Borago officinalis [4] | In vitro polyploidy induction | Specifics in study | Specifics in study | Successful tetraploidy; thicker, darker leaves; enlarged stomata. |
| Callisia fragrans [5] | In vitro polyploidy induction | Specifics in study | Specifics in study | Enhanced antioxidant & antimicrobial activity; altered metabolite profile. |
| Lysimachia xiangxiensis [6] | In vitro stem segment treatment | 0.001% (w/v) (~29 µM) | 4 days | 100% polyploid induction rate. |
| General Working Range [1] | Various in vitro applications | 0.1 - 10 mg/L (~0.3 - 30 µM) | Hours to days | Species- and explant-dependent. |
Optimization is critical. Higher concentrations and longer exposures often reduce survival rates. For example, in Lysimachia xiangxiensis, a 0.003% (w/v) this compound treatment for 6 days resulted in significantly lower survival compared to a 0.001% treatment for 4 days [6]. A phased approach starting with lower concentrations is advisable [1].
This compound requires careful handling as it is a herbicide with potential health hazards.
This protocol for inducing polyploidy in Lysimachia xiangxiensis stem segments can be adapted for other species [6].
This compound (3,5-dinitro-N⁴,N⁴-dipropylsulfanilamide) is a dinitroaniline herbicide that functions as a potent antimicrotubule agent with exceptional selectivity for plant systems. First characterized in the 1980s, this compound has become an invaluable tool in plant cell biology and breeding programs due to its ability to specifically bind plant tubulin while showing minimal affinity for mammalian tubulin isoforms. This selective binding property makes it particularly useful for experimental applications where mammalian cell toxicity would be problematic. The compound exerts its effects by inhibiting microtubule polymerization through formation of a high-affinity complex with the α/β-tubulin heterodimer, thereby disrupting essential microtubule-dependent processes including mitosis, cytokinesis, and cell wall patterning.
The unique pharmacological profile of this compound has enabled its application in diverse plant biotechnology contexts, most notably for chromosome doubling in haploids to produce doubled haploid lines, investigation of cytoskeletal functions in plant development, and manipulation of cell division patterns in tissue culture systems. Unlike colchicine, the traditional microtubule-disrupting agent used in chromosome doubling, this compound exhibits higher potency at lower concentrations and possesses a more favorable safety profile for researchers. These application notes provide detailed protocols and experimental considerations for leveraging this compound's antimicrotubule properties in plant breeding and cytogenetic research, with specific emphasis on validated methods from peer-reviewed studies.
This compound belongs to the dinitroaniline chemical class characterized by a dinitroaniline core with sulfonamide and dipropylamine substituents. This specific configuration is essential for its selective binding to plant tubulin and its effectiveness as a microtubule-disrupting agent. The molecular structure allows this compound to form a reversible complex with tubulin dimers through specific interaction sites primarily located on α-tubulin subunits. Research has identified that key residues including leucine at position 136 (L136), threonine at position 239 (T239), and methionine at position 268 (M268) of α-tubulin are critical for dinitroaniline binding, with mutations at these sites conferring herbicide resistance in various plant species [1].
The mechanism of action involves this compound binding rapidly and with high affinity to plant tubulin dimers, forming a tubulin-oryzalin complex that is incapable of polymerizing into microtubules. Ligand-binding experiments with [¹⁴C]-oryzalin have demonstrated that this interaction is both time-dependent and pH-sensitive, with optimal binding occurring at approximately pH 6.9 [2] [3]. The formation of the tubulin-oryzalin complex follows substoichiometric poisoning kinetics, where even minimal amounts of the complex can incorporate into growing microtubules and effectively poison further polymerization. This potent disruption of microtubule dynamics ultimately leads to the depolymerization of existing microtubules and prevention of new microtubule formation, causing dramatic effects on cellular processes dependent on microtubule function.
A fundamental characteristic of this compound is its remarkable species specificity. Biochemical investigations have consistently demonstrated that this compound binds with high affinity to plant and protozoan tubulin but shows no appreciable binding to mammalian brain tubulin or other animal tubulin preparations [4] [5]. This selectivity is attributed to structural differences in tubulin between plants and animals, particularly in the dinitroaniline-binding site. Equilibrium dialysis experiments with purified maize tubulin have determined that the dissociation constant (Kd) for the this compound-tubulin interaction is approximately 95 nM at pH 6.9 and 23°C, with an estimated maximum molar binding stoichiometry of 0.5 this compound molecules per tubulin dimer [2]. Earlier binding studies using plant tubulin isolated from Chlamydomonas flagella reported a slightly lower association constant (Kₐₚₚ) of 1.19×10⁵ M⁻¹ at 24°C and pH 7.1, equivalent to a Kd of approximately 8.4 μM [4]. These variations in reported binding affinities may reflect differences in experimental conditions, tubulin sources, or methodological approaches.
Table 1: Comparative Binding Affinities of this compound to Tubulin from Different Species
| Tubulin Source | Experimental System | Dissociation Constant (Kd) | Binding Stoichiometry | Reference |
|---|---|---|---|---|
| Maize (Zea mays) | Equilibrium dialysis | 95 nM | 0.5 mol this compound/mol tubulin dimer | [2] |
| Rose cells (Rosa sp.) | Ligand binding | 8.4 μM | ~1:1 molar ratio | [4] |
| Chlamydomonas | DEAE-cellulose chromatography | 4.8 μM | 0.98 ± 0.06 mol this compound/mol tubulin | [3] |
| Bovine brain | Equilibrium dialysis | No detectable binding | Not applicable | [2] |
The selection of an appropriate antimicrotubule agent depends on multiple factors including efficacy, toxicity, species specificity, and cost. This compound is one of several compounds that disrupt microtubule function, each with distinct characteristics and applications. A comparative analysis of major antimicrotubule agents used in plant research reveals that This compound and trifluralin (both dinitroanilines) demonstrate exceptional selectivity for plant tubulin, while colchicine (the traditional standard) exhibits broader activity across kingdoms but requires higher concentrations for efficacy in plant systems. Amiprophosmethyl (APM), a phosphoroamidate herbicide, also shows high potency and has been successfully employed for chromosome doubling applications.
Recent research has systematically evaluated these compounds for specific applications in plant biotechnology. For chromosome doubling in maize callus, APM and pronamide produced the most favorable results, with over 50% of cells doubling in chromosome number after treatment with 5-10 μM APM or 10 μM pronamide for 3 days, while maintaining callus viability and regenerative capacity [6]. This compound, although extremely effective at inducing chromosome doubling, often inhibits callus growth and reduces plant regeneration capacity at concentrations required for doubling. Trifluralin, another dinitroaniline, induces chromosome doubling in only a small proportion of cells and similarly suppresses growth at higher concentrations. These differences highlight the importance of agent selection based on the specific plant material and experimental objectives.
Table 2: Comparison of Antimicrotubule Agents for Plant Biotechnology Applications
| Agent | Chemical Class | Effective Concentration Range | Primary Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| This compound | Dinitroaniline | 0.1-10 μM | Chromosome doubling, microtubule studies | High plant specificity, well characterized | Can inhibit regeneration at effective concentrations |
| Trifluralin | Dinitroaniline | 0.5-5 μM | Chromosome doubling, herbicide studies | Similar specificity to this compound | Lower efficacy for chromosome doubling |
| Amiprophosmethyl (APM) | Phosphoroamidate | 5-10 μM | Chromosome doubling | High doubling efficiency, maintains regeneration | Less extensively characterized than dinitroanilines |
| Pronamide | Benzamide | 10 μM | Chromosome doubling | Effective doubling, good callus tolerance | Narrower effective concentration range |
| Colchicine | Tropolone alkaloid | 0.01-0.5% (250-5000 μM) | Chromosome doubling | Historical standard, widely available | Low specificity, high toxicity, less effective in plants |
The production of doubled haploid plants is a crucial technique in plant breeding that enables the rapid development of completely homozygous lines in a single generation. This approach significantly reduces the time required for cultivar development compared to conventional breeding methods that involve multiple generations of self-pollination. This compound has been successfully employed for chromosome doubling in various plant systems, with particularly well-documented protocols for maize (Zea mays L.) anther culture. The following protocol adapts the method developed by [6] for efficient chromosome doubling in anther-derived maize callus using this compound treatment.
Callus Selection and Preparation: Select friable, embryogenic callus pieces of approximately 4-6 mm diameter from 4-6 week old anther-derived haploid cultures. Transfer to fresh callus maintenance medium and culture for 3-5 days before this compound treatment to ensure active growth状态.
This compound Treatment Solution Preparation: Prepare treatment medium by adding this compound stock solution to melted callus maintenance medium (cooled to approximately 40°C) to achieve final concentrations of 5, 10, and 15 μM. Include a control treatment with equivalent DMSO concentration without this compound. Pour approximately 25 mL per Petri dish (100 × 15 mm).
Treatment Application: Transfer approximately 0.5 g of callus pieces to each treatment plate, ensuring good contact with the medium. Seal plates with Parafilm and incubate in the dark at 25°C for 3 days.
Recovery Phase: After treatment, carefully transfer callus pieces to this compound-free callus maintenance medium. Culture for 14 days under standard conditions (25°C, 16/8 h photoperiod), subculturing to fresh medium after 7 days.
Regeneration: Transfer growing callus to regeneration medium and culture for 4-6 weeks, transferring developing plantlets to fresh medium every 14 days. Monitor for shoot and root development.
Ploidy Analysis:
Seed Set Evaluation: Self-pollinate mature regenerated plants and monitor for seed production. Plants producing seed are confirmed diploid or doubled haploid.
Based on the original study [6], treatment with 5-10 μM this compound for 3 days should result in approximately 50% of callus cells doubling in chromosome number. Among regenerated plants, a similar percentage (around 50%) should produce seed upon self-pollination, indicating successful chromosome doubling. The optimal concentration range for maize callus is 5-10 μM, with higher concentrations (15 μM) potentially reducing callus viability and regeneration capacity. If poor survival is observed, reduce treatment duration to 2 days or decrease concentration to 2.5 μM. For species other than maize, preliminary experiments should test a concentration range of 1-20 μM with treatment durations of 1-5 days.
This compound serves as a powerful experimental tool for probing microtubule functions in plant cells through targeted disruption of microtubule dynamics. This protocol outlines methods for using this compound to investigate the role of microtubules in cell division, cell expansion, and intracellular organization in model systems such as Arabidopsis thaliana, maize, and other plants. The approach can be adapted for various applications including examination of mitotic progression, cytoskeletal organization, and the relationship between microtubules and cell wall deposition.
Preparation of working solutions: Dilute this compound stock into appropriate plant culture media to achieve desired final concentrations (typically 1-20 μM). For Arabidopsis seedlings, use ½ strength MS liquid medium; for cell suspensions, use their standard culture medium.
Treatment application:
Fixation and processing:
Immunofluorescence localization:
Live-cell imaging (for GFP-tubulin lines):
Image acquisition and analysis:
Following this compound treatment at concentrations as low as 10-100 nM, plant cells should exhibit progressive microtubule depolymerization beginning within 30 minutes of treatment [4]. By 2-4 hours, most cortical microtubules should be completely depolymerized, and mitotic spindles should be disrupted in dividing cells. The minimum effective concentration varies by species and cell type, with Arabidopsis root cells typically responding to 170 nM this compound with radial swelling [7], while maize callus shows half-maximal growth inhibition at 37 nM [2]. These differential sensitivities reflect species-specific differences in tubulin structure and this compound binding affinity. The visualization of microtubule disruption provides direct evidence of this compound's mechanism of action and enables investigation of microtubule functions in various cellular processes.
This compound treatment produces characteristic cytological effects that manifest at multiple organizational levels, from subcellular structures to whole-organ phenotypes. At the cellular level, the most immediate consequence is the depolymerization of microtubule arrays, including cortical microtubules, preprophase bands, mitotic spindles, and phragmoplasts [4]. This disruption leads to defective mitotic divisions characterized by incomplete chromosome separation, disrupted spindle formation, and failure of cytokinesis. The inability to complete normal cell division ultimately results in endoreduplication (DNA replication without cell division) and the production of polyploid or diploidized cells from originally haploid tissues when using appropriate treatment regimes.
At the tissue and organ levels, this compound exposure induces radial swelling of roots and hypocotyls due to the loss of directional cell expansion normally constrained by cortical microtubules and their influence on cellulose microfibril orientation. In Arabidopsis roots, treatment with 175 nM this compound causes significant increases in root diameter (approximately 30% in wild-type seedlings) within 24-48 hours of treatment [7]. This isodiametric expansion represents a direct developmental consequence of disrupted microtubule function and provides a simple phenotypic marker for this compound activity. In germination studies, treatment with 10 μM this compound has been shown to inhibit cell division without preventing radicle emergence or reserve mobilization, allowing dissection of these distinct developmental processes [8].
Rigorous quantification of this compound effects enables precise optimization of treatment conditions for specific applications. Flow cytometric analysis of nuclear DNA content provides a reliable method for assessing chromosome doubling efficiency following this compound treatment. In maize callus, treatment with 5-10 μM this compound for 3 days resulted in more than 50% of cells doubling in chromosome number, with a similar percentage of regenerated plants producing seed upon self-pollination [6]. Measurements of mitotic indices (percentage of cells in division) and cytokinetic failures provide additional metrics for evaluating this compound efficacy in disrupting cell division processes.
Table 3: Quantitative Effects of this compound Treatment in Various Plant Systems
| Plant System | This compound Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Maize callus | 5-10 μM | 3 days | >50% chromosome doubling | [6] |
| Arabidopsis roots | 175 nM | 24-48 hours | 30% increase in root diameter | [7] |
| Maize callus | 37 nM | Continuous | 50% growth inhibition (IC₅₀) | [2] |
| Haemanthus endosperm | 10 nM | Brief treatment | Reduced anaphase chromosome migration | [4] |
| Haemanthus endosperm | 100 nM | Brief treatment | Complete arrest of chromosome migration | [4] |
| Medicago truncatula seeds | 10 μM | During germination | Inhibition of cell division without blocking germination | [8] |
Successful implementation of this compound-based protocols requires attention to several potential technical challenges. Variable sensitivity between plant species, genotypes, and even tissue types represents a common issue, necessitating preliminary concentration-range experiments for new systems. Maize callus typically responds well to 5-10 μM treatments, while Arabidopsis seedlings show clear morphological responses at 170 nM [7]. This differential sensitivity may reflect species-specific differences in tubulin structure, drug uptake, metabolism, or efflux. When establishing new protocols, test a broad concentration range (e.g., 10 nM to 100 μM) with multiple treatment durations (1-7 days) to identify optimal conditions.
Solubility and stability considerations are important for reproducible this compound treatments. This compound has limited aqueous solubility (maintaining constant solubility up to approximately 14 μM in pure water [3]), requiring DMSO-based stock solutions for most applications. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles to maintain efficacy. When working with suspension cultures or liquid treatments, ensure thorough mixing and consider potential adsorption to container surfaces, though this compound shows less glass adsorption than other dinitroanilines [3].
Figure 1: this compound's mechanism of action begins with specific binding to plant tubulin dimers, forming a complex that inhibits microtubule polymerization. This leads to microtubule depolymerization, which disrupts mitosis and causes failure of cytokinesis. The resulting endoreduplication can produce doubled haploid cells, while loss of cortical microtubules leads to isodiametric cell expansion and tissue swelling.
Figure 2: Complete workflow for chromosome doubling in haploid plants using this compound treatment. The process begins with haploid material from anther or microspore culture, followed by callus initiation, this compound treatment, recovery, plant regeneration, and thorough ploidy verification. Critical optimization points include this compound concentration, treatment duration, and careful selection of embryogenic callus material.
This compound represents a highly effective tool for plant breeding and cytological research, particularly for chromosome doubling in haploid systems and investigation of microtubule functions. Its selectivity for plant tubulin, high potency, and well-characterized mechanism of action provide significant advantages over traditional agents like colchicine. The protocols outlined in this document offer validated methods for implementing this compound treatments in various plant systems, with specific concentration ranges and timing established for major crop species like maize.
Future applications of this compound may expand to include targeted genome doubling in specific tissues, induction of somaclonal variation, and synchronization of cell divisions in tissue culture systems. Additionally, the continued structural characterization of the this compound-binding site in plant tubulin may inform the development of next-generation antimicrotubule agents with improved efficacy and reduced non-target effects. As plant biotechnology advances, this compound and related specific antimicrotubule compounds will continue to play important roles in both basic research and applied plant breeding programs.
Oryzalin (3,5-dinitro-N4,N-dipropylsulphate), a dinitroaniline herbicide, is a highly effective antimitotic agent for in vitro polyploid induction in plants. It functions by binding to plant tubulin and inhibiting microtubule polymerization, thereby disrupting spindle formation and preventing chromosome segregation during mitosis. This results in genome doubling and the creation of polyploid cells [1]. Its higher affinity for plant tubulins and lower animal toxicity make it a preferable and safer alternative to colchicine for research applications [1] [2]. These protocols synthesize the most recent methodologies for successful polyploid induction across a variety of plant species.
The effectiveness of this compound is highly dependent on the explant type, concentration, and treatment duration. The tables below summarize optimized parameters from recent studies.
Table 1: this compound Treatment Schemes for Different Explants
| Plant Species | Explant Type | this compound Concentration | Treatment Duration | Key Findings | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Lysimachia xiangxiensis | Stem segments | 0.001% (w/v) | 4 days | Achieved a 100% induction rate; longer durations reduced survival [3]. | | Lysimachia xiangxiensis | Stem segments | 0.002% & 0.003% (w/v) | 2, 4, 6 days | Higher concentrations and longer exposure resulted in lower survival and induction rates [3]. | | Borago officinalis | Immature Zygotic Embryos | Specific concentration not detailed in excerpt | Not detailed in excerpt | Successfully induced stable tetraploids and mixoploids, verified by flow cytometry [4]. | | Callisia fragrans | Not specified | Not detailed in excerpt | Not detailed in excerpt | Confirmed stable tetraploids with enhanced metabolite profiles and bioactivities [2]. |
Table 2: Generalized Protocol for Axillary Buds
This protocol, adapted from a bio-protocol resource, offers a standard approach for bud explants [5].
| Experimental Parameter | Protocol Specification |
|---|---|
| Explant | Disinfected axillary buds |
| This compound Stock Solution | 37.5 mM in 80% ethanol |
| Treatment Media Concentrations | Trial 1: 0 (control), 50, 100, or 150 μM Trial 2: 0 (control), 20, 40, or 60 μM | | Media Base | Liquid MS media + 30 g L⁻¹ sucrose (pH 5.75) | | Culture Conditions | Orbital shaker (150 rpm), in the dark (tin foil cover) | | Treatment Duration | 24 hours | | Post-Treatment Rinse | Three times with sterile distilled water + biocide |
The following diagram illustrates the complete experimental workflow for this compound-induced polyploidy, from explant preparation to the final confirmation of polyploid plants.
Explant Preparation and Sterilization:
This compound Treatment:
Post-Treatment Recovery and Regeneration:
Polyploid plants often exhibit the "gigas" effect, which includes:
The following diagram illustrates the mechanism by which this compound induces polyploidy at the cellular level.
The methodology for inducing polyploidy with oryzalin varies by species and explant type. The table below summarizes two successfully demonstrated application methods.
| Application Method | Target Species | Protocol Details | Efficacy (Tetraploid Induction) | Key Advantages |
|---|---|---|---|---|
| Foliar Spray | Spiraea spp. (e.g., S. japonica, S. nipponica) | Greenhouse application of this compound solution directly to the foliage of established plants [1]. | 40-50% success for S. japonica and S. nipponica [1] | Suitable for in-planta treatment; less technically demanding [1]. |
| In Vitro Treatment | Euonymus turkestanicus, Borago officinalis, Callisia fragrans | Aseptic explants (e.g., shoots, nodes) are treated in a liquid or solid culture medium containing this compound [1] [2] [3]. | 10% success for E. turkestanicus [1] | Handles recalcitrant species; high containment; treats many explants [1] [4]. |
After treatment, putative polyploids must be rigorously confirmed and characterized using the following techniques.
| Analysis Method | Protocol Description | Application & Key Outcomes |
|---|---|---|
| Flow Cytometry | Isolate nuclei from young leaf tissue, stain with DNA-specific fluorochrome (e.g., DAPI, propidium iodide), and analyze DNA content [2] [3]. | Gold standard for ploidy verification; confirms tetraploid (4x) and mixoploid states [2]. |
| Stomatal Morphometrics | Prepare imprints or direct observations of the leaf abaxial surface. Measure guard cell length and density [2]. | Tetraploids show significantly enlarged stomata and reduced stomatal density [2]. |
| Leaf Anatomy & Histology | Fix, section, and stain leaf samples (e.g., with toluidine blue) for observation under light microscopy [2]. | Reveals thicker leaves, enlarged vascular tissues, and altered mesophyll organization [2]. |
| Cell Wall Immunofluorescence | Label tissue sections with monoclonal antibodies (e.g., JIM5, JIM7, LM5, LM6) against specific pectic polysaccharides (homogalacturonan, rhamnogalacturonan I) [2]. | Detects distinct, tissue-specific patterns of cell wall re-modelling in tetraploid plants, linked to the "gigas" effect [2]. |
The ultimate goal of inducing tetraploids is to use them in a breeding strategy to create sterile triploids. The following workflow outlines this process from start to finish.
Beyond sterility, this compound-induced polyploidy can enhance several valuable traits in woody shrubs.
Success depends on several factors, and researchers should be prepared for optimization.
1. Analytical Challenge and Significance
2. Physicochemical Properties and Analytical Implications
1. Sample Preparation and Extraction Procedures
Table: Extraction Methods for Different Matrices
| Matrix Type | Extraction Method | Solvents/Procedure | Cleanup | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | Polymeric sorbent SPE column | Not required | 102 (avg) | [2] |
| Water | Liquid-Liquid Extraction (LLE) | Dichloromethane | Not specified | 82.28-94.60 | [3] |
| Citrus/Stone Fruits | Solvent Extraction | Methanol | Polymeric 96-well SPE plate | 85-89 | [2] |
| Soil | Solvent Extraction | Acetone:methanol mixture | SPE cleanup | 79.80-90.52 | [3] |
Detailed Water Sample Preparation (SPE Method):
Detailed Fruit and Soil Sample Preparation:
2. Chromatographic Analysis Methods
Table: Instrumental Parameters for this compound Analysis
| Parameter | LC-MS/MS Method | RP-HPLC-UV Method |
|---|---|---|
| Instrumentation | Liquid chromatography with tandem mass spectrometry | Reversed-phase high-performance liquid chromatography |
| Column | Not specified (typically C18) | C18 column (specific type not stated) |
| Mobile Phase | Not specified | Methanol:water (70:30, v/v) |
| Flow Rate | Not specified | Not specified |
| Detection | Negative ion ESI, MRM: m/z 345→281 | UV detection at 280 nm |
| Linearity | Not specified | R² = 0.99 |
| LOQ | 0.05 μg/L (water), 0.01 μg/g (fruit) | 0.005 mg/g (soil) |
LC-MS/MS Method Details:
RP-HPLC-UV Method Details:
3. Method Validation Parameters
1. Critical Optimization Parameters
2. Troubleshooting Common Issues
The following workflow diagram illustrates the complete analytical procedure for this compound residue analysis:
1. Environmental Fate and Impact
2. Regulatory Status
1. Quality Control Procedures
2. Safety Considerations
The comprehensive protocols presented herein provide validated methodologies for determining this compound residues across multiple matrices. The choice between LC-MS/MS and HPLC-UV approaches depends on available instrumentation, required sensitivity, and regulatory context. The sample preparation workflows are robust and have demonstrated satisfactory performance in validation studies, with recovery rates consistently meeting international standards for pesticide residue analysis.
These application notes emphasize the importance of matrix-specific optimization, particularly when extending methods to new sample types. The environmental fate characteristics of this compound, particularly its detection in groundwater despite predictions of low mobility, underscore the importance of sensitive monitoring methods for environmental protection and food safety.
Solid lipid nanoparticles (SLNs) represent an advanced generation of colloidal drug delivery systems that have gained substantial interest in pharmaceutical and cosmetic fields due to their unique advantages over traditional nanocarriers. SLNs consist of physiological lipids that remain solid at both room and body temperature, stabilized by surfactants in the concentration range of 0.5% to 5%. These systems offer significant benefits including enhanced bioavailability, improved stability of encapsulated active ingredients, controlled release profiles, and biocompatibility due to their physiological lipid components [1] [2]. The solid matrix of SLNs protects incorporated therapeutic agents from chemical degradation and environmental factors while providing the opportunity for targeted drug delivery through surface modification with appropriate ligands and polymers [1].
This compound (3,5-dinitro-N4,N4-dipropylsulfanilamide) is a dinitroaniline herbicide with significant pharmacological potential beyond its agricultural applications. Recently, this compound has been investigated as a synthetic polyploidization agent in plant biotechnology and pharmacognosy. Unlike colchicine (the traditional antimitotic agent), this compound demonstrates reduced cytotoxicity and higher affinity for plant tubulin, making it particularly suitable for inducing polyploidy in medicinal plants to enhance their phytochemical profiles [3]. The combination of this compound's unique properties with the delivery advantages of SLNs creates a promising platform for various therapeutic applications, which these Application Notes and Protocols aim to explore in detail.
Table 1: Lipid Components Used in SLN Formulation
| Lipid Category | Specific Examples | Properties and Applications |
|---|---|---|
| Triglycerides | Trilaurin, Tricaprin, Tripalmitin, Tristearin, Trimyristin | Excellent biocompatibility; suitable for various drug delivery routes [1] |
| Fatty Acids | Palmitic acid, Stearic acid, Myristic acid, Dodecanoic acid | Variable chain lengths allow modulation of drug release profiles [1] |
| Monoglycerides | Glyceryl monostearate, Glyceryl behenate, Glyceryl distearate | Good drug loading capacity for lipophilic compounds [1] [4] |
| Waxes | Cetyl palmitate, Carnauba wax, Beeswax | Provide enhanced structural integrity and sustained release [1] [4] |
The optimization of SLN formulations presents significant challenges due to the multitude of variables that influence critical quality attributes including particle size (PS), polydispersity index (PDI), and zeta potential (ZP). These parameters directly affect formulation stability, drug release behavior, and ultimately, bioavailability [4]. Traditional trial-and-error approaches are time-consuming, costly, and often poorly reproducible. To address these limitations, a Design of Experiments (DOE) methodology provides a structured, statistically rigorous framework for identifying and optimizing critical formulation and process parameters while minimizing experimental runs and resource utilization [4].
A recent study demonstrated the successful application of a non-classical mixed design for optimizing blank SLN formulations, incorporating both mixture variables and quantitative factors. This approach considered the lipid composition as a mixture variable (comprising carnauba wax, glyceryl behenate, and glyceryl distearate) alongside two quantitative factors: the percentage of polysorbate 80 (P80) in the P80/sorbitan oleate surfactant system and ultrasound (US) treatment time [4]. This systematic strategy allowed for the development of an optimized formulation with a PS of 176.3 ± 2.78 nm, PDI of 0.268 ± 0.022, and ZP of −35.5 ± 0.36 mV – characteristics ideal for drug delivery applications. The DOE approach proved particularly valuable in identifying P80 concentration as a critical parameter, with optimal formulations observed when P80 ranged between 35% and 45% of the surfactant system [4].
Focusing initial development efforts on optimizing blank SLN formulations (without active ingredients) offers significant advantages in early-stage development:
Table 2: Critical Parameters in SLN Optimization via DOE
| Parameter Category | Specific Factors | Optimal Range/Values | Impact on SLN Characteristics |
|---|---|---|---|
| Lipid Composition | Carnauba wax, Glyceryl behenate, Glyceryl distearate | Variable proportions based on mixture design | Affects crystallinity, drug loading capacity, and release kinetics [4] |
| Surfactant System | Polysorbate 80 (P80) in P80/Sorbitan oleate | 35-45% P80 | Determines particle stability, size, and polydispersity [4] |
| Process Conditions | Ultrasound treatment time | 1-10 minutes (7.5 min optimal in specific systems) | Directly controls particle size and distribution [4] |
| Lipid-to-Surfactant Ratio | Total lipids to total surfactants | 1:2 ratio used in optimized protocols | Influences encapsulation efficiency and physical stability [4] |
Materials:
Procedure:
Recent research has demonstrated that This compound-induced polyploidy can significantly enhance the medicinal value of plants by increasing their production of valuable secondary metabolites. A landmark study on Callisia fragrans showed that tetraploid plants induced by this compound treatment exhibited distinct metabolite profiles with increased accumulation of valuable compounds including ethyl stearate, malic acid, gallic acid, and fumaric acid. Additionally, polyploid plants produced unique compounds such as (Z)-11-eicosenoic acid and dodecan-1-ol that were not detected in their diploid counterparts [3].
The biological activities of extracts from polyploid plants showed remarkable enhancement compared to diploid extracts. Polyploid extracts demonstrated exceptional antioxidant capacity across multiple assay systems (DPPH, ORAC, ABTS), showing higher radical scavenging and oxygen absorbance abilities. They also exhibited enhanced antimicrobial activity against skin pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, polyploid extracts displayed significant cytoprotective effects on HT-29 cells by mitigating H₂O₂-induced oxidative stress at low concentrations (25 µg/mL), and showed potentially greater anti-inflammatory effects through downregulation of pro-inflammatory enzymes COX-1 and COX-2 [3].
Materials:
Procedure:
The integration of this compound's bioenhancement properties with SLN delivery technology creates a powerful synergistic platform for improved therapeutic outcomes. The mechanism of this integrated approach can be visualized through the following diagram, which illustrates the sequential processes from polyploidy induction to enhanced therapeutic efficacy:
Diagram 1: Integrated this compound-SLN Platform for Enhanced Therapeutic Efficacy. This workflow illustrates the sequential process from this compound-induced polyploidy to improved therapeutic outcomes through SLN-mediated delivery.
The molecular mechanisms behind this compound's activity involve its specific binding to plant tubulin, which disrupts microtubule formation during cell division and leads to chromosome duplication. When combined with the delivery advantages of SLNs, this approach enables the development of enhanced phytomedicines with superior therapeutic profiles. SLNs protect the bioactive compounds from polyploid plants from degradation, enhance their absorption, and provide opportunities for targeted delivery to specific tissues or cells [3] [2].
This integrated platform holds particular promise for the pharmaceutical and cosmetic industries, where there is growing demand for organic, sustainable consumer products with enhanced bioactivities. The ability to naturally enhance phytochemical production through polyploidy induction while improving delivery efficiency through SLN technology represents a significant advancement in phytomedicinal research and development [3].
The integration of This compound-mediated polyploidy induction with advanced SLN drug delivery represents a promising frontier in pharmaceutical and cosmetic development. The protocols outlined in these Application Notes provide researchers with comprehensive methodologies for exploiting this innovative platform. Current research indicates significant potential for this technology in enhancing the therapeutic efficacy of plant-derived medicines, particularly through increased production of valuable secondary metabolites and improved delivery of these compounds to target sites [3].
Future development efforts should focus on translational studies to bridge the gap between preclinical research and clinical applications. While SLNs offer numerous advantages, their progression to clinical use has been limited, necessitating further investigation into their in vivo behavior, long-term stability, and regulatory considerations [5]. Additionally, research should explore the combination of this compound-induced polyploidy with other emerging technologies, such as nanostructured lipid carriers (NLCs) – considered a second generation of lipid nanoparticles – which offer improved drug loading capacity and stability compared to first-generation SLNs [5].
The continued optimization of this integrated platform through systematic DOE approaches, advanced characterization techniques, and rigorous biological evaluation will undoubtedly unlock new possibilities in the development of enhanced therapeutic products from medicinal plants.
Based on recent studies, here is a summarized protocol for inducing polyploidy using this compound on stem segment explants in vitro.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low survival rate | This compound concentration too high or exposure too long | Reduce concentration or exposure time; test a wider range of conditions [1] |
| High mixoploid rate | Non-uniform cell cycle synchronization or suboptimal treatment | Optimize antimitotic agent concentration and exposure duration; use machine learning (e.g., PNN-GA) for parameter prediction [2] |
| No polyploidy induced | Concentration too low, exposure too short, or poor agent penetration | Increase concentration or exposure time within safe limits; ensure explants are fully submerged and agitated [1] |
| Inconsistent results | Genetic variability of source material, inconsistent explant size/health | Use genetically uniform plant material (e.g., from in vitro culture) and standardize explant selection [1] [2] |
Accurate identification of mixoploids and pure polyploids relies on rigorous flow cytometry practices. Common pitfalls and their solutions are summarized below.
| Issue | Common Mistake | Best Practice & Solution |
|---|---|---|
| Poor Compensation | Using a "universal negative" for beads and cells; reusing a compensation matrix from a previous run | Use matched carrier particles (e.g., unstained beads with stained beads); prepare fresh single-stain controls for every experiment [3] |
| Incorrect Gating | Using an unstained control or single stains to gate dim or continuous populations | Use FMO (Fluorescence Minus One) controls; these account for spillover spreading from all other fluorophores in the panel [4] [5] |
| High Background/Spreading | Using saturating antibody concentrations; poor panel design with high spectral overlap | Titrate all antibodies to find the "separating concentration"; pair bright fluorophores with low-abundance antigens and dim fluorophores with highly expressed targets [5] |
| Non-specific Staining | Not accounting for dead cells or Fc receptor binding | Include a viability dye to exclude dead cells; use Fc receptor blocking reagents [4] [5] |
Traditional factorial experiments for optimizing this compound parameters can be time-consuming. A 2025 study on cannabis demonstrated the power of machine learning:
This approach efficiently finds optimal conditions with fewer experimental trials than traditional methods.
After successful polyploid induction, regenerated plants often exhibit distinct morphological and physiological traits compared to their diploid counterparts. These can serve as preliminary indicators of successful genome duplication before confirmation by flow cytometry.
The following diagram illustrates the core workflow for this compound-induced polyploidy experiments and the critical role of flow cytometry controls.
What is this compound and what is its primary mechanism of action?
This compound is a dinitroaniline herbicide that disrupts plant cell division. Its primary role in research is as a microtubule-disrupting agent [1]. It works by binding to plant tubulin dimers, preventing their polymerization into microtubules, which are essential for processes like mitosis and cell wall synthesis [1] [2]. This disruption can inhibit root growth or, when carefully controlled, be used to induce polyploidy (whole-genome duplication) in plants [3].
How do I choose a starting concentration for a new plant species?
The optimal this compound concentration is highly dependent on the plant species, explant type, and treatment duration [1]. The table below summarizes effective concentrations and conditions from recent studies.
| Plant Species | Experimental Context | Recommended Concentration | Treatment Duration | Key Objective/Finding | Source |
|---|---|---|---|---|---|
| Borago officinalis (Borage) | In vitro polyploidy induction | Specific concentration not stated in excerpt; methodology detailed. | Not specified in excerpt. | Successful tetraploidy induction; altered leaf anatomy & cell-wall structure. | [3] |
| Lysimachia xiangxiensis | In vitro polyploidy induction on stem segments | 0.001% (w/v) ~10-20 µM* | 4 days | 100% induction rate; higher concentrations/durations reduced survival. | [4] |
| Callisia fragrans | In vitro polyploidy induction | Specific concentration not stated in excerpt. | Not specified in excerpt. | Enhanced metabolite accumulation & bioactivity in tetraploids. | [5] |
Note: Conversion based on this compound molecular weight (346.34 g/mol).
For a new species, it is best to start with a low concentration (e.g., 0.001% or 10-20 µM) and short duration (2-4 days), then conduct a dose-response experiment [1] [4].
What is a standard protocol for in vitro polyploidy induction using this compound?
The following workflow outlines a general methodology, adaptable based on your specific research needs.
Key Protocol Details:
Problem: Low survival rate of explants after treatment.
Problem: Low polyploidy induction efficiency.
Problem: Inconsistent results between experimental repeats.
Problem: Precipitation of this compound in the culture medium.
This compound is a herbicide and must be handled with care.
| Aspect | Key Findings from Literature | Relevant Context |
|---|
| Reported IC₅₀ Values | • HT-29 colon carcinoma cells: 8 µM [1] • Swiss 3T3 fibroblasts (Ca²⁺ signalling): 14-18 µM [1] | Establishes a baseline for cytotoxic concentration ranges in mammalian cells. | | Primary Mechanism | Binds to plant tubulin, inhibiting microtubule polymerization. Exhibits a much lower affinity for animal tubulin [2]. | Suggests that off-target cytotoxicity in mammalian systems may occur through secondary mechanisms. | | Secondary Mechanisms | • Inhibition of intracellular Ca²⁺ signalling [1] • Inhibition of ⁴⁵Ca²⁺ uptake into nonmitochondrial stores [1] • Generation of reactive oxygen species (ROS), leading to oxidative stress [3] | These secondary effects are likely the primary drivers of its cytotoxicity in mammalian cell systems. |
While direct protocols were not found, you can design experiments based on the known mechanisms of toxicity:
To build your troubleshooting guide, I suggest constructing an experimental workflow to systematically test these hypotheses. The following diagram outlines this logical process:
The following table summarizes the most clinically and agriculturally significant α-tubulin mutations that lead to oryzalin resistance, as identified in plant, protozoan, and model organism studies.
| Mutation (Position) | Organisms / Systems Where Identified | Postulated Resistance Mechanism | Key Experimental Evidence | Phenotypic Notes / Fitness Cost |
|---|---|---|---|---|
| L136F [1] [2] [3] | Toxoplasma gondii, Tetrahymena thermophila, Setaria viridis, Alopecurus aequalis | Decreased this compound affinity for tubulin dimers; Altered microtubule assembly properties [1] [2]. | Direct measurement of decreased this compound affinity in purified mutant tubulin; Reduced critical concentration for microtubule assembly [1] [4]. | |
| T239I [5] [2] [3] | Toxoplasma gondii, Eleusine indica, Setaria viridis, Lolium rigidum | Often implicated in altering the dinitroaniline binding site [5]. | Confirmed via transgenic expression in rice calli [5]. | Associated with a moderate fitness penalty in some plant systems [5]. |
| R243M / R243K [5] [2] | Lolium rigidum, Toxoplasma gondii | Spatial shift of the trifluralin binding domain, reducing ligand-tubulin contacts [5]. | Confirmed via transgenic expression in rice calli; Molecular docking models [5]. | In plants, the R243M mutation can cause helical growth when homozygous [6]. |
| M268T [5] [3] | Toxoplasma gondii, Eleusine indica | Potential compensation for dinitroaniline's destabilizing effect by increasing protofilament affinity [1]. | Identified in resistant weed biotypes; Confers resistance in transgenic systems [5]. | |
| I252L (V252L in T. gondii) [1] [3] | Tetrahymena thermophila, Toxoplasma gondii | Alters dinitroaniline affinity and critical concentration for assembly; Located in the GTPase activating domain [1]. | Direct measurement of decreased this compound affinity in purified mutant tubulin [1]. | |
| V202F [2] [3] | Lolium rigidum, Alopecurus aequalis | Significant decrease in this compound affinity; Presence of phenylalanine at 202 is linked to natural insensitivity in mammals [2] [3]. | Identified in resistant weed populations; Computational binding affinity studies [2] [3]. |
Here are detailed methodologies for key experiments used to study these resistance mechanisms.
This protocol is adapted from transgenic studies in rice calli and Tetrahymena [1] [5].
The workflow for this protocol can be summarized as follows:
Experimental Workflow for In Planta Resistance Testing
This protocol is based on studies that used molecular modeling to understand how mutations reduce this compound affinity [2] [3].
Q1: Why does the L136F mutation, which seems to simply add a bulky side group, actually enhance microtubule assembly in some systems? A1: The L136F mutation is located within the proposed dinitroaniline binding site. While it directly interferes with this compound binding, it also appears to stabilize the tubulin dimer, leading to a significantly lower critical concentration (Cc) for microtubule assembly. This means mutant tubulin polymerizes more readily than wild-type, which may compensate for the herbicide's destabilizing effects [1] [4].
Q2: Are there any known fitness costs associated with these resistance mutations? A2: Yes, fitness costs are common. For example, the T239I mutation in plants can be associated with a moderate fitness penalty [5]. In Toxoplasma gondii, various α-tubulin mutations confer resistance at a cost to microtubule function [5]. In Lolium rigidum, the R243M mutation causes helical growth in homozygous plants, indicating a defect in normal cellular elongation [6]. This recessive nature and associated fitness cost can slow the evolution of resistance in field populations.
Q3: My experiment shows resistance in a whole organism, but I cannot find a known mutation in the α-tubulin gene. What other mechanisms should I investigate? A3: Target-site mutation is not the only resistance mechanism. You should investigate:
Q4: Where is the definitive binding site for this compound on α-tubulin? A4: The precise binding site is still an active area of research, but recent computational and genetic evidence strongly points to the pironetin binding site on α-tubulin. This site accommodates key resistance mutations like L136F, T239I, and V252L. Docking studies show this compound binds here with its dipropylamine chain inserted into a hydrophobic pocket and its sulfonamide group oriented toward the solvent [3].
Q5: What is a reliable resource for cross-referencing known tubulin mutations and their phenotypes? A5: The Tubulin Database (TubulinDB.bio.uci.edu) is an extensively curated online resource. It catalogs nearly 18,000 missense mutations, post-translational modifications, and ligand interactions from diverse organisms, all mapped to a universal tubulin numbering system [7].
What is the primary mechanism of action of oryzalin? this compound is a dinitroaniline herbicide that induces polyploidy by disrupting the polymerization of microtubules during cell division. It binds to plant tubulin, preventing the formation of the spindle apparatus. This results in the failure of chromosome segregation, leading to cells with doubled genomic content [1] [2].
Why is this compound often preferred over colchicine for polyploidy induction? this compound has a higher binding affinity for plant tubulin and is effective at much lower concentrations (micromolar range) compared to colchicine (millimolar range). Furthermore, it is considered less cytotoxic for plant tissues, making it a favorable choice for in vitro applications [1] [3].
What are the expected phenotypic changes in successfully polyploidized plants? Artificially induced polyploids often exhibit the "gigas" effect, which can include:
What enhanced metabolic properties are associated with this compound-induced polyploidy? Polyploid plants often show an augmented accumulation of valuable primary and secondary metabolites. Research on Callisia fragrans has demonstrated that tetraploid extracts can possess:
Here is a generalized workflow for this compound-induced polyploidy, from treatment to confirmation. You can use the diagram below as a visual guide to your experimental setup.
Diagram 1: Workflow for establishing stable polyploid plants using this compound.
The table below summarizes this compound treatment conditions and their outcomes from recent studies on different plant species.
| Plant Species | This compound Concentration | Exposure Duration | Key Outcomes | Source |
|---|---|---|---|---|
| Borago officinalis (Borage) | 20 mg/L | Not Specified | Successful induction of stable tetraploids; darker green leaves, enlarged stomata, altered growth habit. [1] | [1] |
| Callisia fragrans | 10 μM | Not Specified | Induced tetraploids showed enhanced antioxidant, antimicrobial, and anti-inflammatory activities. [3] | [3] |
| Triticum aestivum (Wheat) | 10 μM | 2-4 days | Altered root ultrastructure, induced vacuolation, and activated cyanide-resistant respiration pathway. [2] | [2] |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High Lethality/Low Survival | This compound concentration too high; exposure too long. | Titrate the concentration; reduce exposure duration; test on a small batch of explants first. |
| High Proportion of Mixoploids | Incomplete or uneven polyploidization. | Optimize treatment to target the meristematic cells more effectively; perform additional cycles of shoot-tip propagation and re-screen. |
| No Polyploids Detected | Concentration too low; tissue not responsive; flow cytometry gating incorrect. | Increase concentration within a safe range; ensure you are analyzing newly formed tissue post-treatment; verify flow cytometry protocol with a known diploid control. |
| Abnormal Plant Development | Somaclonal variation; phytotoxic effects of solvent. | Ensure subculturing is sufficient after treatment; use the minimum amount of solvent (e.g., DMSO) necessary. |
The enhanced bioactivity in polyploids, such as the increased anti-inflammatory potential shown in Callisia fragrans, underscores the value of this technique for drug discovery and development [3]. I hope this technical center provides a solid foundation for your experiments.
The following table summarizes common issues, their potential causes, and solutions to improve polyploidy induction rates.
| Problem | Possible Causes | Suggested Solutions & Optimization |
|---|---|---|
| Low Induction Rate | Suboptimal concentration or exposure time to anti-mitotic agent [1] | Test a range of concentrations and exposure times. Start with common ranges: Colchicine (0.01-0.2%), Oryzalin (5-30 µM) [1]. |
| Low mitotic activity in explant tissue [1] | Use tissues with active cell division: meristems, callus, rapidly germinating seeds, or young seedlings [1]. | |
| Inefficient penetration of the inducing agent [1] | Use surfactants (e.g. Tween 20), vacuum infiltration, or DMSO to enhance agent uptake [1]. | |
| High Toxicity & Mortality | Concentration of anti-mitotic agent is too high [1] | Titrate to the lowest effective dose. Consider pulsed treatments instead of continuous exposure. |
| Excessive exposure time [1] | Reduce treatment duration and include a proper recovery phase on agent-free medium. | |
| Chimerism (Mixed Ploidy) | Incomplete exposure of all cells [1] | Target the smallest possible explant (e.g., apical dome, single cell cultures). Perform sub-culturing or in vitro regeneration from treated tissue. |
| Somatic segregation during subsequent growth | Conduct multiple rounds of selection and plant regeneration from stable polyploid cells [1]. |
After induction, confirming the ploidy level is essential. Flow cytometry is the most efficient method for this.
This protocol, adapted for plant tissues, ensures robust and reproducible results [2] [3].
For long-term projects, you can preserve leaf samples by rapid drying in silica gel and storing at -80°C, which allows for delayed flow cytometry analysis [2].
Q1: What are the most effective anti-mitotic agents for polyploidy induction? The most common and effective agents are colchicine (an alkaloid), and the dinitroaniline herbicides This compound and trifluralin. This compound is often preferred because it requires lower concentrations and is more specific to plant tubulin, which can reduce toxicity [1].
Q2: Which explants are most responsive to polyploidy induction? Tissues with a high rate of cell division yield the best results. The most responsive explants include [1]:
Q3: Our induced polyploid lines are unstable and revert to a lower ploidy. How can we stabilize them? Chimerism is a common cause of reversion. To stabilize polyploid lines:
The diagram below outlines a logical workflow for planning and troubleshooting a polyploidy induction experiment.
Understanding its core properties is the first step in troubleshooting.
| Property | Specification |
|---|---|
| Solubility in Water (at 20 °C, pH 7) | 1.13 mg/L (Low) |
| Solubility in DMSO | Readily soluble (stock solvent) |
| Melting Point | 139.7 °C |
| Degradation Point | 213 °C |
| Photodegradation | Light-sensitive |
Standardized protocols are essential for experimental reproducibility.
Since stability in aqueous media can be variable, confirming the bioactivity of your working solution is crucial.
This bioassay tests whether your this compound solution is actively disrupting microtubules [3].
Here are solutions to frequently encountered problems.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Induction Rate | Degraded this compound; insufficient concentration/exposure [4]. | Use fresh stock; optimize concentration (e.g., 0.001%) and duration (e.g., 2-6 days) [4]. |
| High Toxicity/Death | Concentration too high; exposure too long [4]. | Titrate concentration downward; reduce exposure time. |
| Mixoploidy | Incomplete polyploidization; not all cells affected. | Optimize treatment for explant type (meristematic tissues); consider subculturing and re-screening [1]. |
| Contamination | Non-sterile stock or medium. | Filter-sterilize this compound working solution (0.22 µm); use aseptic technique [4]. |
| Inconsistent Results | Uneven mixing; light degradation; outdated stock. | Protect from light; use fresh aliquots; agitate cultures during treatment [1]. |
| Aspect | Specification |
|---|---|
| Toxicity Advantage | Lower cytotoxicity compared to colchicine [1] [5]. |
| Mammalian Toxicity | Low, but is a potential carcinogen and shows evidence of genotoxicity [2]. |
| Ecotoxicity | Moderately toxic to birds, fish, and other aquatic organisms [2]. |
| Regulatory Status | Not approved under EC Regulation 1107/2009 [2]. |
Q1: What is the recommended concentration range for this compound treatment?
Q2: How should I store this compound stock solutions and for how long?
Q3: Why is filter-sterilization recommended over autoclaving?
Q4: My polyploid induction rate is low. What should I check first?
The table below summarizes the core differences in mechanism and toxicity between these two compounds.
| Feature | Oryzalin | Colchicine |
|---|---|---|
| Primary Use | Herbicide; plant polyploidy induction in research [1] | Pharmaceutical (gout, FMF); plant polyploidy induction [2] [1] |
| Molecular Mechanism | Binds to tubulin, inhibiting microtubule polymerization [3] | Binds to tubulin, preventing microtubule assembly [2] [4] |
| Specific Cellular Effects | Causes nodulation of the endoplasmic reticulum and changes to the Golgi apparatus [5] | Arrests cells in metaphase; inhibits neutrophil migration and degranulation [4] |
| Human/Mammalian Toxicity | Lower acute toxicity; shows reproductive toxicity in in vitro models [6] | Highly toxic; narrow therapeutic index [2] |
| Lethal Dose (Mammals) | Information not readily available in search results | Human: >0.5 mg/kg can be fatal [2] [7]. Dog: Lowest reported lethal dose is 0.13 mg/kg [8] | | Toxicity Phases | Not applicable | Phase 1 (10-24h): GI symptoms (nausea, vomiting, diarrhea) [2] [4] [7]. Phase 2 (1-7 days): Multi-organ failure, bone marrow suppression, shock [2] [4] [7]. Phase 3 (>7 days): Recovery if patient survives [2] [7] |
Given its high toxicity, colchicine poisoning requires specific clinical awareness.
Risk Assessment by Ingested Dose [7]:
Management Protocol: No specific antidote is commercially available. Treatment is primarily supportive and includes:
For laboratory work, understanding the practical differences is crucial for safety and protocol design.
The following diagram illustrates the critical differences in how these two chemicals affect cellular structures.
Q1: Why is this compound often recommended over colchicine for inducing polyploidy in plants? this compound has a higher affinity for plant tubulin, making it effective at concentrations 10 to 100 times lower than those required for colchicine [1] [9]. This leads to less phytotoxicity (damage to plant tissue) and higher induction rates of polyploidy [1] [10]. Furthermore, from a safety perspective, this compound is a herbicide with lower mammalian toxicity compared to the highly toxic pharmaceutical colchicine, making it a safer choice for laboratory personnel to handle [2] [1].
Q2: What are the "this compound bodies" mentioned in some literature? "this compound bodies" are a specific, reversible morphological change in the endoplasmic reticulum (ER) where the normal cortical ER network takes on a nodulated appearance. This effect is unique to this compound and is not seen with other microtubule-disrupting agents like trifluralin or colchicine [5]. This finding is critical for researchers as it indicates that this compound has off-target effects on cellular organelles beyond its action on microtubules.
Q3: What is the most critical period to monitor after a suspected colchicine overdose? The first 24 to 72 hours are most critical. While severe gastrointestinal symptoms (Stage 1) may develop within hours, the life-threatening multi-organ dysfunction (Stage 2) typically occurs between 24 hours and 7 days after ingestion [2] [4] [7]. Patients must be monitored in an intensive care setting during this period for complications such as bone marrow suppression, shock, respiratory failure, and cardiac arrhythmias.
Vitrification is a physiological disorder in tissue culture where plants appear glassy, swollen, and often translucent due to excessive water accumulation and poor lignification [1]. It can be a significant issue in polyploidy induction protocols.
The table below summarizes potential causes and solutions based on the research:
| Potential Cause | Supporting Evidence from Literature | Suggested Remedial Action |
|---|---|---|
| Imbalance of Growth Regulators | The use of auxins (e.g., NAA) and cytokinins (e.g., BAP) is common in regeneration media [1]. An imbalance can lead to abnormal development. | Optimize the concentration and ratio of NAA and BAP in the culture media. Consider reducing cytokinin levels [1] [2]. |
| Type and Concentration of Cytokinin | In Java Ginseng, media without hormones produced the most vigorous plantlets, while those with cytokinins (like 6-BA) sometimes resulted in weaker growth or callus formation [2]. | Test different cytokinins or use lower concentrations. A hormone-free medium after polyploidy induction may be beneficial for some species [2]. |
| Gelling Agent Concentration | While not directly stated in the results, this is a well-established factor. A low agar concentration leads to high water availability in the medium. | Increase the concentration of the gelling agent (e.g., agar) to reduce medium water potential and tissue water uptake. |
| Carbon Source Availability | This is a standard tissue culture practice to correct vitrification. | Ensure the medium has a sufficient and usable carbon source (e.g., sucrose). |
| Cultural Conditions | High humidity within culture vessels promotes vitrification. | Increase light intensity and ensure proper gas exchange by using vented lids or porous sealing tapes. |
The search results describe a protocol for inducing polyploidy in Garden Balsam (Impatiens balsamina L.), which you can adapt [1]. The workflow below summarizes the key stages of a typical this compound-induced polyploidization experiment, from seed treatment to in-vitro regeneration.
Key Methodology Details [1]:
The following table compares the fundamental characteristics of oryzalin and colchicine.
| Property | This compound | Colchicine |
|---|---|---|
| Chemical Nature | Dinitroaniline herbicide [1] | Natural alkaloid from Colchicum autumnale [2] |
| Mechanism of Action | Binds to plant tubulin, disrupting microtubule polymerization [1] [2] | Binds to tubulin, interfering with spindle formation during mitosis [2] |
| Typical Working Concentration | Low (e.g., 0.001% - 0.01% w/v) [3] [2] | High (e.g., 0.05% - 0.4% w/v) [4] [5] |
| Relative Toxicity | Generally lower cytotoxicity in plants [6] [2] | Higher toxicity; can cause more plant damage and sterility [4] [2] |
The mechanism of polyploidy induction for both chemicals is summarized in the diagram below.
Evidence from recent studies shows that the success of each agent varies significantly. The table below summarizes experimental outcomes in different plant species.
| Plant Species | Effective Agent & Protocol | Key Outcomes & Efficiency | Citation |
|---|
| Borage (Borago officinalis) | This compound In vitro treatment | Successful induction of stable tetraploids, verified by flow cytometry. | [1] | | Callisia fragrans | This compound In vitro treatment | Induced polyploids showed enhanced accumulation of medicinal metabolites and superior antioxidant/antimicrobial activity. | [6] | | Lysimachia xiangxiensis | This compound 0.001% for 4 days | Achieved 100% induction rate. Higher concentrations/durations reduced survival. | [3] | | Thyme (Thymus vulgaris) | This compound 20 µM for 24 hours | Achieved 7.5% tetraploid induction. Plants had larger leaves and higher thymol content (48% vs 30%). | [2] | | Raspberry 'Prelude' (Rubus idaeus) | Colchicine 160 mM for 96h (in vitro) or 10 mM for 8h (root dip) | Successful tetraploid induction. This compound did not succeed in inducing polyploidy in this study. | [7] | | Teak (Tectona grandis) | Colchicine 30 µM for 5 days | More effective than this compound for parameters like growth rate, internode length, and leaf area. | [8] [9] | | Cyclocarya paliurus | Colchicine 0.4% for 4 days | Optimal protocol achieved a 39.6% octoploid induction rate. | [4] |
Here are detailed methodologies from two studies that successfully induced polyploidy.
This protocol resulted in tetraploid plants with significantly enhanced traits for pharmaceutical use [2].
This protocol was optimized to achieve a high rate of polyploidy induction in woody plants [4].
When choosing between these agents for your research, consider the following practical insights:
Oryzalin and trifluralin are both dinitroaniline herbicides that specifically inhibit microtubule polymerization in plants and protozoans [1] [2] [3]. Their action is highly specific, as they do not appreciably affect animal microtubules [4].
The following diagram illustrates the established mechanism by which these inhibitors disrupt microtubule function.
Here are the experimental contexts and effective concentrations for different applications.
| Application | Organism/Cell Type | Effective Concentration | Treatment Duration | Key Outcome |
|---|
| In Vitro Chromosome Doubling [6] | Beta vulgaris (beet) ovule culture | this compound: 1 µM Trifluralin: 10 µM | Not specified | Production of diploid plants | | Microtubule Depolymerization [7] | Arabidopsis thaliana roots | this compound: 200 - 400 nM | 4 - 6 hours | Cortical microtubule depolymerization | | Antiprotozoan Activity | | | | | | - Toxoplasma gondii (in HFF cells) [2] | Mammalian host cells | this compound: IC₅₀ = 0.25 µM | 72-120 hours (plaque assay) | Inhibition of parasite proliferation | | - Leishmania mexicana (promastigotes) [8] | Protozoan culture | Trifluralin: Active | Not specified | Inhibition of proliferation | | - Plasmodium falciparum (malaria parasite) [8] | Protozoan culture | Trifluralin: Active | Not specified | Inhibition of proliferation |
Your choice between this compound and trifluralin will depend on your experimental system and goals.
The core of validating tetraploidy lies in a well-established flow cytometry protocol that uses DNA staining to measure cellular DNA content. The following workflow outlines the key steps, from cell preparation to data analysis.
The key to this protocol is the comparison of fluorescence intensity. A validated tetraploid (4N) population should have a G1 peak with approximately twice the fluorescence intensity of a diploid (2N) control's G1 peak [1] [2].
When you run your samples, you will generate histograms. The table below summarizes the expected outcomes for your experimental and control samples.
| Sample Type | Expected G1 Peak Position (Relative Fluorescence) | Expected G2/M Peak Position | Key Interpretation |
|---|---|---|---|
| Diploid Control (2N) | 200 (Baseline) | ~400 | Confirms protocol is working correctly [1]. |
| Tetraploid Control (4N) | 400 | ~800 | Positive control; G1 peak is exactly twice the fluorescence of the 2N control [1]. |
| Validated Tetraploid Sample | ~400 | ~800 | G1 peak aligns with the 4N control, confirming tetraploidy [1]. |
| Mixed Population (2N & 4N) | Peaks at 200 and 400 | Peaks at ~400 and ~800 | Indicates sample heterogeneity; two distinct cell populations are present [1]. |
Several technical factors are crucial for obtaining clean, publishable data:
The protocols from [1] and [2] provide a solid, peer-reviewed foundation for validating tetraploidy. The most critical aspect of your comparison guide will be the side-by-side analysis of control and sample histograms, focusing on the relative positions of the G1 peaks.
For your publication-quality guide, I suggest you:
The following table summarizes key experimental findings that quantify oryzalin's binding affinity and its effects on microtubule polymerization in plant versus animal systems.
| Experimental Measure | Plant Tubulin (Rosa sp. culture cells) | Animal Tubulin (Bovine brain) | Citation |
|---|---|---|---|
| Apparent Binding Affinity (Kapp) | ( 1.19 \times 10^5 \text{M}^{-1} ) | No appreciable binding detected | [1] [2] |
| Inhibition Constant (Ki) | ( 2.59 \times 10^{-6} \text{M} ) | No inhibition observed | [1] [2] |
| Cellular Effect | Depolymerizes microtubules at ( 1.0 \times 10^{-7} \text{M} ) | No microtubular rearrangements | [1] [2] |
The selective action of this compound is not due to a complete lack of interaction with animal tubulin, but rather to critical differences in the amino acid composition of the binding site on α-tubulin.
The diagram below summarizes the mechanism underlying this compound's selectivity.
The quantitative data in the first table is derived from classic in vitro experiments. The methodology for one of the foundational studies is outlined below.
The selective binding of this compound has significant practical applications:
The following table summarizes the core conditions and validation parameters of the RP-HPLC method as described in the research paper [1].
| Parameter | Description |
|---|---|
| Analytes | This compound and Ethofumesate |
| Matrix | Soil and Water |
| Sample Preparation | Liquid-liquid extraction (LLE) with dichloromethane (water) and acetone:methanol mixture (soil), followed by solid-phase extraction (SPE) cleanup [1]. |
| Instrumentation | RP-HPLC (specific model not detailed) |
| Mobile Phase | Methanol:Water (70:30, v/v) [1] |
| Flow Rate | Not explicitly stated |
| Detection Wavelength | 280 nm [1] |
| Linearity | Correlation coefficient = 0.99 [1] |
| Precision (% RSD) | This compound: 1.73%; Ethofumesate: 1.55% [1] |
| Limit of Quantification (LOQ) | This compound: 0.005 mg/g; Ethofumesate: 0.002 mg/g [1] |
| Recovery (Soil) | This compound: 79.80-90.52%; Ethofumesate: 75.58-86.04% [1] |
| Recovery (Water) | This compound: 83.50-95.92%; Ethofumesate: 82.28-94.60% [1] |
The experimental workflow for this method, from sample collection to analysis, can be visualized as follows:
The developed method was validated for its performance in specific environmental matrices.
When evaluating this method for your own work, please consider the following:
The following table summarizes the key morphological and physiological changes observed in oryzalin-induced polyploids across various plant species, as reported in recent studies.
| Plant Species | Ploidy Level Induced | Key Morphological Traits | Key Physiological Traits | Stomatal Characteristics | Confirmation Method |
|---|
| Callisia fragrans [1] | Tetraploid | Information not focused/available in search results. | - Enhanced bioactivities: Greater antioxidant, antimicrobial (vs. MRSA), anti-inflammatory (COX-1/2 downregulation).
Here are the methodologies for key experiments commonly used in the morphological and cytological validation of polyploids.
This is a standard and reliable method for confirming ploidy levels [3].
Changes in stomatal size and density are a strong indicator of polyploidy [2] [3] [4].
This is a direct method for confirming chromosome number [2] [4].
The diagram below illustrates the logical sequence from polyploid induction to final validation, integrating the protocols described above.
This workflow provides a visual guide to the multi-stage validation process, from initial treatment to final confirmation through multiple complementary techniques.
The consistent findings across these studies demonstrate that this compound-induced polyploidy is a powerful tool for plant breeding and biotechnology. The observed 'gigas' effect and altered stomatal characteristics serve as reliable preliminary morphological markers. Furthermore, the potential for enhanced production of bioactive compounds, as seen in Callisia fragrans, is particularly promising for pharmaceutical and cosmetic applications [1].
When designing your own experiments, note that the optimal this compound concentration and treatment duration are highly species-dependent. For instance, successful induction in Lysimachia used a 0.001% solution for 4 days [2], while Celosia required 40 µM for 24 hours [4]. A pilot study to optimize these parameters is recommended.
The table below summarizes the experimental findings from recent studies on different plant species, showing how this compound-induced polyploidy affects stomatal size and density compared to their diploid counterparts.
| Plant Species | Stomatal Size Change | Stomatal Density Change | Ploidy Verification Method | Citation |
|---|---|---|---|---|
| Borago officinalis (Borage) | Significantly enlarged | Significantly reduced | Flow Cytometry | [1] |
| Physalis ixocarpa (Husk Tomato) | Smaller stomata | Lower stomatal index | Cytological Analysis (Chromosome count) | [2] |
| Grapevine Rootstocks (41 B, Fercal) | Stomatal sizes increased | Stomatal densities decreased | Flow Cytometry & Chromosome Count | [3] |
For researchers seeking to replicate or understand these studies, here is a detailed look at the methodologies used in the key experiments cited above.
The experimental workflow from treatment to final verification can be visualized as follows:
The compiled data reveals two critical points for your research:
| Feature | This compound | Colchicine |
|---|---|---|
| Chemical Type | Dinitroaniline herbicide [1] [2] | Natural alkaloid from Colchicum autumnale [3] |
| Primary Mechanism | Binds to plant tubulin, inhibiting microtubule polymerization [4] [2] | Binds to tubulin, prevents spindle microtubule formation [3] [5] |
| Binding Affinity | High affinity for plant tubulin (Kd = 117 nM) [4] | Lower affinity for plant tubulin [3] |
| Typical Working Concentration | Very low (e.g., 0.001% - 0.01%) [6] | 10x higher than this compound (e.g., 0.01% - 0.1%) [6] |
| Toxicity | Considered less toxic for human use and to plant tissues [6] | Highly toxic to humans and can cause undesirable mutagenic effects in plants [3] [6] |
| Key Advantage | High efficacy with lower phytotoxicity and better regeneration rates [6] | Widely available and historically the most common agent [3] |
The superiority of this compound is not just theoretical but is supported by experimental success across various plant species. Here is a summary of key findings and methodologies.
A generalized in vitro polyploidy induction protocol, synthesized from the research, involves several key stages. The workflow for this process is outlined below.
The key steps, as illustrated, are:
When deciding between these agents for a project, please consider:
Irritant;Environmental Hazard